molecular formula C20H23F3N2 B5630548 1-(4-ethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(4-ethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B5630548
M. Wt: 348.4 g/mol
InChI Key: SSVIQZQURYFUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis The structural analysis of 1-(4-ethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine derivatives involves detailed studies such as crystallography and spectroscopy to understand the conformation, stereochemistry, and molecular interactions. Research by Xiao et al. (2022) on benzenesulfonamide compounds containing piperazine heterocycles highlights the importance of structural elucidation through X-ray diffraction and DFT studies to comprehend their potential pharmacological activity (Xiao et al., 2022).

Chemical Reactions and Properties Piperazine derivatives undergo various chemical reactions, reflecting their rich chemistry and functional versatility. These reactions include but are not limited to, nucleophilic substitutions, condensations, and modifications of functional groups, enabling the synthesis of a broad range of compounds for different applications. The research into novel insecticides based on the serotonergic ligand PAPP by Cai et al. (2010) exemplifies the diverse chemical reactions utilized to create piperazine derivatives with specific biological activities (Cai et al., 2010).

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2/c1-2-16-6-8-17(9-7-16)15-24-10-12-25(13-11-24)19-5-3-4-18(14-19)20(21,22)23/h3-9,14H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVIQZQURYFUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Ethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.